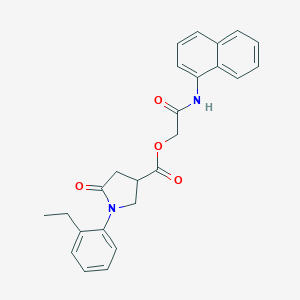
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxylates and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to activate the AMPK pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a readily available compound for research purposes. However, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations, including its poor solubility in water and limited bioavailability, which may affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials. In addition, the mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate needs to be further elucidated to better understand its effects on inflammation, oxidative stress, and cancer cell growth. Finally, the development of more effective delivery systems for 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate may improve its bioavailability and therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-ethylphenylhydrazine with 1-naphthylglyoxal in the presence of acetic acid to yield the intermediate product, which is then reacted with ethyl acetoacetate to form 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C25H24N2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H24N2O4/c1-2-17-8-4-6-13-22(17)27-15-19(14-24(27)29)25(30)31-16-23(28)26-21-12-7-10-18-9-3-5-11-20(18)21/h3-13,19H,2,14-16H2,1H3,(H,26,28) |
Clave InChI |
CFEVKTRNVQRKIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)